Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin, is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a crucial molecular chaperone that assists in the proper folding and activation of various client proteins, including many involved in cancer cell survival and proliferation. The chemical formula for Tanespimycin is C₃₁H₄₃N₃O₈, and its molecular weight is approximately 585.70 g/mol . This compound is notable for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt the function of HSP90, leading to the degradation of several oncoproteins.
Telatinib acts as a multi-targeted inhibitor by binding to the ATP-binding pockets of VEGFR2/3, PDGFRα, and c-Kit [, ]. This binding competitively inhibits ATP from binding to these kinases, thereby preventing their activation and downstream signaling pathways crucial for tumor growth and survival [, ]. Specifically, Telatinib inhibits:
Studies have shown that Telatinib can decrease tumor growth and induce apoptosis (programmed cell death) in preclinical models [].
As Telatinib is still under investigation, comprehensive data on its safety profile in humans is limited. However, preclinical studies suggest potential side effects like diarrhea, rash, and fatigue []. Further clinical trials are needed to fully understand its safety profile and potential adverse effects.
Tanespimycin primarily functions through its interaction with HSP90, inhibiting its activity. This inhibition can lead to the destabilization and subsequent degradation of various client proteins that are essential for tumor cell growth and survival. The compound binds to the ATP-binding site of HSP90, effectively blocking its function .
The reaction mechanism involves:
Tanespimycin exhibits significant biological activity as an anti-cancer agent. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to other treatments. In studies involving multiple myeloma, Tanespimycin demonstrated efficacy in inducing cell death in both drug-sensitive and drug-resistant cells . Its mechanism involves:
Tanespimycin has several promising applications:
Tanespimycin is metabolized primarily by cytochrome P450 3A4 enzymes, which means that drugs affecting this enzyme could alter its metabolism and efficacy . Interaction studies reveal:
Several compounds share structural or functional similarities with Tanespimycin. Here’s a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Geldanamycin | Inhibits HSP90 | Precursor to Tanespimycin; less selective |
17-AAG (17-allylamino-17-demethoxygeldanamycin) | Inhibits HSP90 | Similar structure; used interchangeably |
IPI-504 (Retaspimycin) | Inhibits HSP90 | Developed for improved pharmacokinetics |
PU-H71 | Inhibits HSP90 | Selective for certain cancer types |
BIIB021 | Inhibits HSP90 | Designed for oral bioavailability |
Tanespimycin stands out due to its specific modifications that enhance its solubility and bioavailability compared to its parent compound, geldanamycin, while retaining potent anti-cancer activity.
Tanespimycin possesses a complex molecular structure with the empirical formula C₃₁H₄₃N₃O₈ [1] [3] [4]. The compound exhibits a molecular weight of 585.698 g/mol according to multiple database sources, with a monoisotopic mass of 585.305 g/mol [5] [6]. The Chemical Abstracts Service registry number for tanespimycin is 75747-14-7, and it is catalogued in the PubChem database under the compound identification number 6505803 [1] [7].
TABLE 1: Molecular Formula and Weight Characterization
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₁H₄₃N₃O₈ | Multiple databases |
Molecular Weight (g/mol) | 585.698 | PubChem/DrugBank |
Monoisotopic Mass (g/mol) | 585.305 | PhytoBank/ContaminantDB |
CAS Registry Number | 75747-14-7 | Multiple databases |
PubChem CID | 6505803 | PubChem |
InChI Key | AYUNIORJHRXIBJ-TXHRRWQRSA-N | Multiple databases |
The International Chemical Identifier key for tanespimycin is AYUNIORJHRXIBJ-TXHRRWQRSA-N, which provides a unique textual identifier for the compound's structure [7] [5]. The systematic International Union of Pure and Applied Chemistry nomenclature describes the compound as a complex bicyclic structure with multiple stereogenic centers and functional groups [7] [5].
Tanespimycin exhibits significant stereochemical complexity, containing six defined stereogenic centers out of six total stereogenic centers present in the molecule [8]. The compound possesses absolute stereochemical configuration, indicating that the three-dimensional arrangement of atoms around each chiral center is precisely defined [8]. The molecule contains three documented E/Z centers, reflecting the presence of double bonds with defined geometric configurations [8].
TABLE 2: Stereochemical Configuration Properties
Property | Value | Source |
---|---|---|
Number of Defined Stereocenters | 6 of 6 | NCATS Inxight Drugs |
Total Stereogenic Centers | 6 | NCATS Inxight Drugs |
Absolute Configuration | Absolute | NCATS Inxight Drugs |
E/Z Centers | 3 (documented in SMILES) | NCATS Inxight Drugs |
Optical Activity | Unspecified | NCATS Inxight Drugs |
Structural Classification | 19-membered macrocycle | PubChem |
The stereochemical configuration of tanespimycin is critical for its biological activity, as the precise three-dimensional arrangement of functional groups determines the compound's ability to interact with its target protein [8]. The molecule belongs to the class of 19-membered macrocycles, which are characterized by their large ring structures that provide conformational flexibility while maintaining specific spatial arrangements of pharmacophores [1] [2].
Tanespimycin contains several key functional groups that contribute to its chemical reactivity and biological activity [1] [2] [9]. The most prominent structural feature is the benzoquinone moiety, which serves as the primary electrophilic center and is responsible for the compound's characteristic reactivity with nucleophiles [2] [10]. This quinone system is located at positions 20 and 22 of the molecular framework and represents a critical reactive site [2] [10].
TABLE 3: Functional Groups and Reactive Centers
Functional Group | Location/Description | Reactivity |
---|---|---|
Benzoquinone | Quinone moiety at positions 20,22 | Electrophilic quinone susceptible to nucleophilic attack |
Carbamate Ester | Carbamate linkage in macrocycle | Hydrolyzable under alkaline conditions |
Secondary Amino Group | Allyl-substituted amino group | Basic amino group, potential for protonation |
Allylamino Group | Prop-2-en-1-yl amino substituent | Terminal alkene susceptible to addition reactions |
Methoxy Groups | Two methoxy substituents at C-8, C-14 | Electron-donating, stabilizing aromatic system |
Macrolactam | 19-membered cyclic amide structure | Amide bond relatively stable |
Ansamycin Structure | Aromatic ring bridged by aliphatic chain | Conformationally flexible macrocyclic structure |
Hydroxyl Groups | Hydroxyl group at C-13 | Capable of hydrogen bonding |
The carbamate ester functionality represents another significant structural element, forming part of the macrocyclic framework and contributing to the compound's overall stability while remaining susceptible to hydrolysis under alkaline conditions [9]. The secondary amino group, specifically the allylamino substituent, distinguishes tanespimycin from its parent compound geldanamycin, where a methoxy group has been replaced by the prop-2-en-1-yl amino group [1] [2]. This modification is responsible for the compound's improved toxicity profile compared to geldanamycin [1] [2].
The molecule contains two methoxy groups positioned at carbon atoms 8 and 14, which provide electron-donating effects to the aromatic system and contribute to the compound's overall electronic properties [1] [5]. The macrolactam structure, characteristic of ansamycin antibiotics, creates a 19-membered ring system that confers conformational flexibility while maintaining the spatial arrangement necessary for biological activity [1] [5] [6].
Tanespimycin exhibits limited aqueous solubility, with water solubility reported as less than 0.01 mg/mL, which presents challenges for pharmaceutical formulation [11]. The compound demonstrates significantly enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where solubility ranges from 50 to 100 mg/mL, corresponding to approximately 85.37 to 170.73 mM [12] [13]. In ethanol, tanespimycin shows moderate solubility of 33 mg/mL, equivalent to 56.34 mM [13].
TABLE 4: Physical Properties and Stability Profile
Property | Value | Source |
---|---|---|
Solubility in Water | Insoluble (< 0.01 mg/mL) | Multiple sources |
Solubility in DMSO | 50-100 mg/mL (85.37-170.73 mM) | MedChemExpress/Selleck |
Solubility in Ethanol | 33 mg/mL (56.34 mM) | Selleck Chemicals |
Chemical Stability | Stable under normal conditions | MSDS documents |
Storage Conditions | 4°C, protect from light | MedChemExpress |
Decomposition Temperature | Not specified | MSDS documents |
Thermal Stability | Stable to moderate heating | Literature reports |
The compound demonstrates good chemical stability under normal temperature and pressure conditions [14] [15]. Recommended storage conditions include refrigeration at 4°C with protection from light to maintain compound integrity over extended periods [12]. In solution, tanespimycin shows stability in dimethyl sulfoxide for up to six months when stored at -80°C and one month at -20°C with light protection [12].
Tanespimycin exhibits thermal stability under moderate heating conditions, though specific decomposition temperatures have not been extensively documented in available literature [14] [15]. The compound remains stable during standard analytical procedures and shows minimal degradation under typical laboratory handling conditions [14] [15].
Tanespimycin has been extensively characterized using various spectroscopic techniques, providing detailed structural information and facilitating analytical method development [16]. Mass spectrometry analysis reveals characteristic fragmentation patterns that allow for unambiguous identification of the compound and its metabolites [16] [17]. High-performance liquid chromatography coupled with tandem mass spectrometry has been successfully employed for quantitative determination of tanespimycin in biological matrices [16] [17].
The compound exhibits characteristic nuclear magnetic resonance spectroscopic properties, with proton nuclear magnetic resonance spectra showing distinct chemical shift patterns corresponding to the various functional groups present in the molecule [18]. The benzoquinone moiety contributes characteristic signals in the aromatic region, while the aliphatic portions of the macrocycle provide complex multipicity patterns reflecting the stereochemical complexity of the structure [18].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups, including carbonyl stretches from the quinone and amide functionalities, as well as characteristic bands from the carbamate ester and hydroxyl groups [18]. Ultraviolet-visible spectroscopy shows absorption maxima consistent with the extended conjugated system of the benzoquinone moiety, providing additional structural confirmation [18] [19].
Mass spectrometric analysis under atmospheric pressure chemical ionization conditions has revealed specific fragmentation pathways that are useful for structural elucidation and quantitative analysis [16]. The molecular ion peak at m/z 585 corresponds to the intact molecule, with characteristic fragment ions providing information about the various structural components [16]. Studies have identified potential in-source reduction of the quinone moiety during ionization, which has been addressed through optimization of analytical conditions [16].
The spectroscopic characterization of tanespimycin has been instrumental in understanding its chemical behavior and developing analytical methods for pharmaceutical and research applications [16] [17]. These techniques continue to be essential for quality control, pharmacokinetic studies, and mechanistic investigations involving this important therapeutic compound [17] [20].